molecular formula C7H12FNO2 B15309390 Methyl 3-fluoropiperidine-4-carboxylate

Methyl 3-fluoropiperidine-4-carboxylate

Cat. No.: B15309390
M. Wt: 161.17 g/mol
InChI Key: CITOGGQERKZEIB-UHFFFAOYSA-N
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Description

Methyl 3-fluoropiperidine-4-carboxylate is an important organic compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a fluorine atom attached to the third carbon. The presence of the fluorine atom can significantly alter the chemical and biological properties of the molecule, making it a valuable building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-fluoropiperidine-4-carboxylate involves the nucleophilic substitution of a nitro group with a fluoride anion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion via nucleophilic aromatic substitution . This reaction typically requires the presence of an electron-withdrawing group ortho or para to the leaving group to facilitate the substitution.

Industrial Production Methods

In industrial settings, the preparation of this compound may involve the use of hydrofluoric acid gas to introduce the fluorine atom into the piperidine structure. The corresponding carboxylate group is then attached to the appropriate position on the piperidine ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoropiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Methyl 3-fluoropiperidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-fluoropiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-fluoropiperidine-4-carboxylate include:

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

methyl 3-fluoropiperidine-4-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h5-6,9H,2-4H2,1H3

InChI Key

CITOGGQERKZEIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNCC1F

Origin of Product

United States

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